

The Discovery and Synthesis of 2-Amino-3nitropyridine: A Technical Guide

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Compound of Interest		
Compound Name:	2-Amino-3-nitropyridine	
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This technical guide provides an in-depth overview of **2-Amino-3-nitropyridine**, a key chemical intermediate in the development of pharmaceuticals and agrochemicals. This document details its chemical properties, established synthesis methodologies with experimental protocols, and relevant characterization data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

2-Amino-3-nitropyridine (CAS Number: 4214-75-9) is a pyridine derivative characterized by an amino group at the second position and a nitro group at the third position of the pyridine ring.[1] Its molecular formula is C5H5N3O2, and it typically appears as a yellow crystalline solid.[1][2] The strategic placement of the amino and nitro groups makes it a versatile building block for the synthesis of more complex heterocyclic compounds.[2] Consequently, it serves as a crucial intermediate in the production of various therapeutic agents, including antihypertensive and antimicrobial drugs, as well as herbicides.[1][3]

While the precise historical details of its initial discovery, including the specific researchers and the exact date of its first synthesis, are not prominently documented in readily available literature, its importance as a synthetic intermediate is well-established through numerous publications and patents.

Physicochemical Properties



A summary of the key physicochemical properties of **2-Amino-3-nitropyridine** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C5H5N3O2	[1]
Molecular Weight	139.11 g/mol	[1]
Appearance	Yellow crystalline solid	[1]
Melting Point	163-165 °C	[4]
Boiling Point	~255.04 °C (rough estimate)	[4]
CAS Number	4214-75-9	[1]

Synthesis of 2-Amino-3-nitropyridine

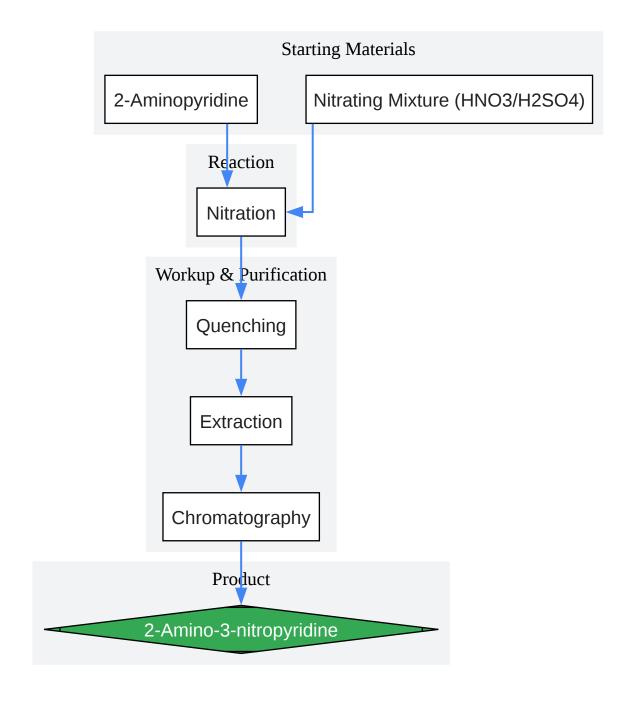
Two primary synthetic routes for the preparation of **2-Amino-3-nitropyridine** have been extensively described in the literature: the nitration of 2-aminopyridine and the ammonolysis of 2-chloro-3-nitropyridine.

Synthesis via Nitration of 2-Aminopyridine

One of the common methods for synthesizing **2-Amino-3-nitropyridine** is through the direct nitration of 2-aminopyridine.[1] This reaction typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid.[1] However, this method can lead to the formation of isomeric byproducts, primarily 2-amino-5-nitropyridine, which then requires separation.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitro group is introduced onto the pyridine ring. The conditions of the reaction, such as temperature and the ratio of acids, are crucial for controlling the regioselectivity and yield of the desired product.

A logical workflow for this synthesis approach is depicted below.





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Synthesis of **2-Amino-3-nitropyridine** via Nitration.

Synthesis via Ammonolysis of 2-Chloro-3-nitropyridine

A more regioselective and high-yielding method for the synthesis of **2-Amino-3-nitropyridine** involves the reaction of 2-chloro-3-nitropyridine with ammonia.[5] This nucleophilic aromatic substitution reaction replaces the chloro group with an amino group.







The following protocol is a general procedure for the synthesis of **2-Amino-3-nitropyridine** from 2-chloro-3-nitropyridine.[5]

Materials:

- 2-chloro-3-nitropyridine
- Aqueous ammonia solution

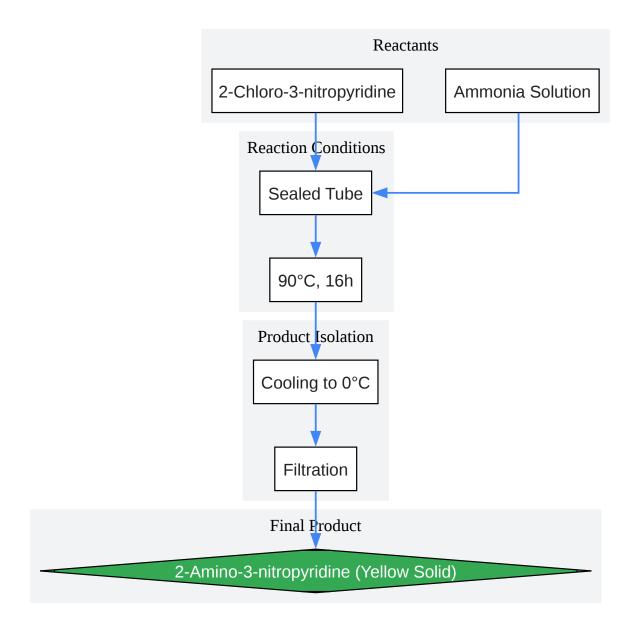
Procedure:

- 2-chloro-3-nitropyridine (4 g, 25.23 mmol) is added to a sealed tube.[5]
- Ammonia solution (8.57 g, 504.6 mmol) is added to the sealed tube.[5]
- The reaction mixture is heated to 90 °C and stirred at this temperature for 16 hours.[5]
- After the reaction is complete, the mixture is cooled to 0 °C.[5]
- The product is separated by filtration to yield 3-nitropyridin-2-amine as a yellow solid.[5]

Results: This procedure has been reported to yield 3.4 g of **2-Amino-3-nitropyridine**, which corresponds to a 97% yield.[5]

The experimental workflow for this synthesis is illustrated in the diagram below.





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Experimental Workflow for Ammonolysis Synthesis.

Characterization Data

The synthesized **2-Amino-3-nitropyridine** can be characterized using various analytical techniques.



Data Type	Results	Reference(s)
¹ H NMR (400 MHz, DMSO-d6)	δ 6.74 (m, 1H), 7.87 (s, 2H), 8.38 (m, 2H)	[5]
Mass Spectrometry (MS)	m/z (M+H): 140.3	[5]

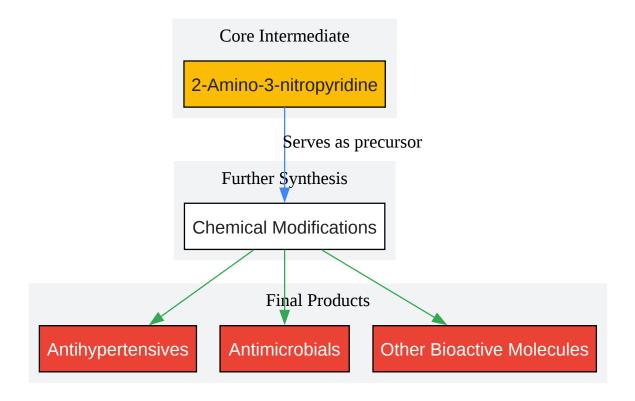
Applications in Drug Development

2-Amino-3-nitropyridine is not typically used as an active pharmaceutical ingredient itself. Instead, it serves as a critical starting material for the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for several therapeutic applications, including:

- Antihypertensive Agents: It is a precursor for the synthesis of imidazopyridine-based angiotensin II receptor antagonists.[1]
- Antimicrobial Agents: Derivatives of 2-Amino-3-nitropyridine have been shown to possess antibacterial and antifungal activities.[5]
- Antiviral and Antitumor Agents: It is used as an intermediate in the production of compounds with potential antiviral and antitumor properties.[3]

The logical relationship of its role as an intermediate is shown below.





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Role as a Chemical Intermediate.

Conclusion

2-Amino-3-nitropyridine is a fundamentally important molecule in the field of organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. While the specific historical details of its discovery are not widely reported, its synthesis, properties, and applications are well-documented. The ammonolysis of 2-chloro-3-nitropyridine represents a highly efficient and regioselective method for its preparation. The continued use of **2-Amino-3-nitropyridine** as a versatile building block underscores its significance in the ongoing search for novel and effective chemical entities.

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